molecular formula C9H7NO4 B1328131 (5-Nitro-1-benzofuran-2-yl)methanol CAS No. 90322-48-8

(5-Nitro-1-benzofuran-2-yl)methanol

Cat. No.: B1328131
CAS No.: 90322-48-8
M. Wt: 193.16 g/mol
InChI Key: SAIWPSXAGFHMTA-UHFFFAOYSA-N
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Description

(5-Nitro-1-benzofuran-2-yl)methanol is an organic compound that belongs to the benzofuran family. Benzofuran derivatives are known for their diverse biological activities and potential applications in various fields such as medicine, agriculture, and materials science. The presence of a nitro group and a hydroxymethyl group in its structure makes this compound particularly interesting for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Nitro-1-benzofuran-2-yl)methanol typically involves the nitration of benzofuran followed by the introduction of a hydroxymethyl group. One common method includes the nitration of benzofuran using a mixture of nitric acid and sulfuric acid to introduce the nitro group at the 5-position. This is followed by a formylation reaction to introduce the hydroxymethyl group at the 2-position.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for nitration and formylation reactions to ensure high yield and purity of the final product.

Types of Reactions:

    Oxidation: The hydroxymethyl group in this compound can be oxidized to form the corresponding carboxylic acid.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or using metal hydrides.

    Substitution: The nitro group can undergo nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents.

Major Products:

    Oxidation: (5-Nitro-1-benzofuran-2-yl)carboxylic acid.

    Reduction: (5-Amino-1-benzofuran-2-yl)methanol.

    Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex benzofuran derivatives.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Potential use as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

  • (5-Nitro-2-phenoxyphenyl)methanone
  • (5-Bromo-1-benzofuran-2-yl)methanone
  • (5-Chloro-2-(1H-imidazol-1-yl)phenyl)methanone

Comparison: (5-Nitro-1-benzofuran-2-yl)methanol is unique due to the combination of the nitro and hydroxymethyl groups, which confer distinct chemical reactivity and biological activity. Compared to other benzofuran derivatives, it may exhibit enhanced antimicrobial properties and different solubility profiles, making it a valuable compound for various applications.

Properties

IUPAC Name

(5-nitro-1-benzofuran-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO4/c11-5-8-4-6-3-7(10(12)13)1-2-9(6)14-8/h1-4,11H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAIWPSXAGFHMTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C=C(O2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20649793
Record name (5-Nitro-1-benzofuran-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20649793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90322-48-8
Record name (5-Nitro-1-benzofuran-2-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20649793
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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